Cas no 2639409-10-0 (5-{1-(tert-butoxy)carbonylazetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid)

5-{1-(tert-Butoxy)carbonylazetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid is a versatile heterocyclic compound featuring both an azetidine and 1,2,4-oxadiazole scaffold, making it valuable in medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic processes, while the carboxylic acid functionality allows for further derivatization. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, including protease inhibitors and other pharmacologically active agents. Its rigid oxadiazole core contributes to improved binding affinity and metabolic stability in target compounds. The product is suitable for research applications requiring precise structural modifications in peptidomimetics or small-molecule drug discovery.
5-{1-(tert-butoxy)carbonylazetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid structure
2639409-10-0 structure
Product name:5-{1-(tert-butoxy)carbonylazetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid
CAS No:2639409-10-0
MF:C11H15N3O5
MW:269.253902673721
CID:5641272
PubChem ID:165898856

5-{1-(tert-butoxy)carbonylazetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2639409-10-0
    • EN300-27783119
    • 5-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid
    • 5-{1-(tert-butoxy)carbonylazetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid
    • Inchi: 1S/C11H15N3O5/c1-11(2,3)18-10(17)14-4-6(5-14)8-12-7(9(15)16)13-19-8/h6H,4-5H2,1-3H3,(H,15,16)
    • InChI Key: MQJYTKJYBOFEQI-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CC(C2=NC(C(=O)O)=NO2)C1)=O

Computed Properties

  • Exact Mass: 269.10117059g/mol
  • Monoisotopic Mass: 269.10117059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 106Ų

5-{1-(tert-butoxy)carbonylazetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27783119-0.5g
5-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid
2639409-10-0 95.0%
0.5g
$1043.0 2025-03-19
Enamine
EN300-27783119-0.05g
5-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid
2639409-10-0 95.0%
0.05g
$912.0 2025-03-19
Enamine
EN300-27783119-0.1g
5-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid
2639409-10-0 95.0%
0.1g
$956.0 2025-03-19
Enamine
EN300-27783119-10g
5-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid
2639409-10-0
10g
$4667.0 2023-09-09
Enamine
EN300-27783119-5g
5-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid
2639409-10-0
5g
$3147.0 2023-09-09
Enamine
EN300-27783119-1g
5-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid
2639409-10-0
1g
$1086.0 2023-09-09
Enamine
EN300-27783119-0.25g
5-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid
2639409-10-0 95.0%
0.25g
$999.0 2025-03-19
Enamine
EN300-27783119-2.5g
5-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid
2639409-10-0 95.0%
2.5g
$2127.0 2025-03-19
Enamine
EN300-27783119-5.0g
5-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid
2639409-10-0 95.0%
5.0g
$3147.0 2025-03-19
Enamine
EN300-27783119-1.0g
5-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid
2639409-10-0 95.0%
1.0g
$1086.0 2025-03-19

Additional information on 5-{1-(tert-butoxy)carbonylazetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid

Comprehensive Overview of 5-{1-(tert-butoxy)carbonylazetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 2639409-10-0)

The compound 5-{1-(tert-butoxy)carbonylazetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 2639409-10-0) is a highly specialized heterocyclic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. Its unique structural features, including the 1,2,4-oxadiazole core and the azetidine ring, make it a valuable intermediate for the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, especially for targeting enzyme inhibitors and receptor modulators.

One of the key reasons for the growing interest in 5-{1-(tert-butoxy)carbonylazetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid is its role in the development of small-molecule therapeutics. The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability, making it easier to handle during synthetic processes. This attribute is crucial for high-throughput screening and combinatorial chemistry, where reproducibility and purity are paramount. Additionally, the carboxylic acid moiety provides a versatile handle for further functionalization, enabling the creation of diverse derivatives with tailored properties.

In recent years, the demand for 5-{1-(tert-butoxy)carbonylazetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid has surged due to its relevance in peptide mimetics and protease inhibitor design. The 1,2,4-oxadiazole ring is known for its ability to mimic amide bonds, a feature that is exploited in the design of bioisosteres. This property is particularly valuable in addressing challenges such as metabolic stability and oral bioavailability, which are critical factors in drug development. As a result, this compound is frequently discussed in forums and publications focusing on structure-activity relationships (SAR) and lead optimization.

Another area where 5-{1-(tert-butoxy)carbonylazetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid shines is in click chemistry applications. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly being explored for its conformational rigidity and potential to improve binding affinity. When combined with the 1,2,4-oxadiazole scaffold, this compound offers a unique platform for constructing molecular probes and imaging agents. These applications are particularly relevant in the context of cancer research and neurological disorders, where precise targeting is essential.

The synthesis of 5-{1-(tert-butoxy)carbonylazetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid typically involves multi-step organic transformations, including cyclization and protection-deprotection strategies. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to improve yields and reduce reaction times. These innovations align with the broader trend toward green chemistry and sustainable manufacturing, which are hot topics in the scientific community. Researchers are also exploring the use of catalytic methods to minimize waste and enhance efficiency.

From a commercial perspective, 5-{1-(tert-butoxy)carbonylazetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid is available through specialized chemical suppliers and custom synthesis providers. Its pricing and availability are often influenced by factors such as purity, scale, and regulatory compliance. Companies operating in the pharmaceutical and biotechnology sectors frequently seek this compound for preclinical studies and patent applications. As a result, it has become a staple in the toolkit of medicinal chemists and process chemists alike.

Looking ahead, the future of 5-{1-(tert-butoxy)carbonylazetidin-3-yl}-1,2,4-oxadiazole-3-carboxylic acid appears promising, with ongoing research exploring its utility in fragment-based drug design and allosteric modulation. Its compatibility with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) techniques further underscores its value in analytical chemistry. As the scientific community continues to uncover new applications for this versatile compound, it is poised to remain a focal point in cutting-edge research and innovation.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd